2-Methylbicyclo[2.2.1]hept-2-ene
Description
Historical Context and Discovery
The discovery and development of this compound is intrinsically linked to the broader history of norbornene chemistry and the revolutionary Diels-Alder reaction. The foundational work began in 1928 when Otto Diels and Kurt Alder first described the chemical reaction between a conjugated diene and a substituted alkene, commonly termed the dienophile, to form a substituted cyclohexene derivative. This groundbreaking discovery, which earned them the Nobel Prize in Chemistry in 1950, established the theoretical and practical framework for synthesizing bicyclic structures including norbornene and its derivatives.
The synthesis of norbornene derivatives through Diels-Alder cycloaddition between cyclopentadiene and different dienophiles became the standard approach for accessing these structurally complex molecules. The prototypical example of this pericyclic reaction, with its concerted mechanism, provided a reliable way to form six-membered rings with good control over the regio- and stereochemical outcomes. The development of this compound specifically emerged from efforts to create functionalized norbornene derivatives that could offer enhanced properties for polymerization and other chemical transformations.
Historical documentation reveals that this compound was catalogued with the Chemical Abstracts Service Registry Number 694-92-8, establishing its formal recognition in chemical databases. The compound has been known by several systematic and common names, including 2-Norbornene, 2-methyl-; 2-Methyl-2-norbornene; this compound; and 2-Methylnorbornene, reflecting the evolution of chemical nomenclature systems over time. The establishment of standardized nomenclature facilitated broader research into this compound and related derivatives, enabling systematic investigation of structure-property relationships within the norbornene family.
Structural Classification within Norbornene Derivatives
This compound belongs to the broader classification of norbornene derivatives, which are characterized by their bicyclic structure consisting of a cyclopentane ring fused to a cyclobutane ring through a bridging carbon atom. The compound possesses the molecular formula C₈H₁₂ and a molecular weight of 108.1809 atomic mass units, representing the addition of a methyl group to the parent norbornene structure. The systematic name bicyclo[2.2.1]hept-2-ene indicates the presence of two rings (bicyclo), with ring sizes of 2, 2, and 1 carbons in the bridging positions, and seven total carbons in the ring system (hept), with a double bond at the 2-position (ene).
Within the structural hierarchy of norbornene derivatives, this compound represents a monosubstituted variant that maintains the essential bicyclic framework while introducing steric and electronic modifications through the methyl substituent. The compound exhibits the characteristic high ring strain of norbornene systems, which results from the bridged structure that locks the molecule into a rigid conformation. This ring strain contributes to the compound's reactivity, particularly in polymerization reactions where the relief of strain provides a thermodynamic driving force for polymer formation.
The structural classification of norbornene derivatives encompasses various substitution patterns and functional groups that can be introduced to modify properties for specific applications. Functionalized norbornenes can be easily obtained by cycloaddition reactions or norbornadiene-2,5 modifications, with the most convenient and simple method being the [4π+2π]-cycloaddition (Diels-Alder) reaction. The methyl substitution in this compound represents one of the simpler modifications possible, yet it significantly influences the compound's behavior in chemical reactions and polymerizations compared to the unsubstituted parent compound.
Significance in Organic Chemistry and Polymer Science
The significance of this compound in organic chemistry and polymer science stems from its unique structural features and versatile reactivity patterns that enable diverse synthetic applications. In organic chemistry, the compound serves as both a synthetic target and a building block for more complex molecular architectures. The bicyclic structure with its inherent ring strain makes it particularly reactive toward various chemical transformations, including cycloaddition reactions, polymerizations, and ring-opening processes. The presence of the double bond combined with the strained ring system creates opportunities for selective functionalization and derivatization reactions that are valuable in synthetic organic chemistry.
In polymer science, this compound represents an important monomer for addition polymerization processes that produce materials with exceptional thermal and chemical stability. Addition polymerization of norbornene derivatives leads to saturated polymer backbones that exhibit superior thermal resistance and chemical stability compared to polymers containing unsaturated main chains. The polymerization of norbornenes can be performed via three different pathways depending on the catalyst used, each leading to polymers with different main chain structures and versatile properties. Ring-opening metathesis polymerization represents the best-known pathway for converting norbornenes into polymers, while addition polymerization provides access to thermally and chemically stable materials.
The industrial significance of norbornene-based polymers has led to the commercial production of various grades under trade names such as Norsorex, Telene, and Zeonex, demonstrating the practical value of these materials. The wide application range of norbornene-based polymers encompasses fields including chemistry, physics, and biology, with specific uses in biodegradable thermoplastics, adhesives, and microelectronics. The attractive properties of these materials, including high transparency, chemical resistance, excellent electrical properties, and high glass transition temperatures, make them valuable for advanced technological applications.
Recent advances in catalyst development have enabled the controlled polymerization of functionalized norbornene derivatives, allowing for the preparation of polymers with tailored properties and compositions. Metal catalysts based on titanium, nickel, and palladium have proven particularly effective for the addition polymerization of substituted norbornenes, overcoming the inherent limitations of early catalyst systems. The development of highly active and tolerant catalysts has expanded the scope of norbornene polymerizations, enabling the incorporation of polar functional groups and bulky substituents that were previously incompatible with polymerization conditions.
The significance of this compound extends beyond its immediate applications to its role as a model compound for understanding structure-property relationships in strained ring systems. Research on this compound and related derivatives has contributed to fundamental understanding of ring strain effects, stereochemical preferences in cycloaddition reactions, and the influence of substituents on polymerization behavior. These insights have informed the design of new catalysts, the development of improved synthetic methodologies, and the creation of advanced materials with tailored properties for specific applications.
Properties
IUPAC Name |
2-methylbicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h4,7-8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENSGOZPYEMCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989217 | |
| Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-92-8 | |
| Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-2-ene, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-norbornene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylbicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70989217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Method
Step 1: Diels-Alder Reaction
Cyclopentadiene reacts with C3-C4 acyclic olefins such as 2-butene or 1-butene under controlled temperature to form bicyclo[2.2.1]heptene intermediates like 5,6-dimethylbicyclo[2.2.1]hept-2-ene.Step 2: Isomerization
The intermediate undergoes isomerization in the presence of an acid catalyst to yield 2-methylene-3-methylbicyclo[2.2.1]heptane and/or 2,3-dimethylbicyclo[2.2.1]hept-2-ene.
| Parameter | Range / Details |
|---|---|
| Temperature | 20°C to 400°C (dependent on catalyst acid strength) |
| Pressure | Atmospheric or vapor pressure at reaction temperature |
| Catalyst | Acidic isomerization catalysts with varying acid strength |
| Starting Olefins | 2-butene (cis/trans or mixture), 1-butene |
The two-step process is efficient and uses relatively inexpensive starting materials, reducing production costs compared to older methods involving crotonaldehyde.
One-Step Method
- The one-step method combines the Diels-Alder reaction and isomerization in a single reactor by adding the isomerization catalyst at the start.
- This simultaneous process yields the target bicyclo[2.2.1]heptane derivatives directly, simplifying the procedure and potentially improving efficiency.
- Reaction temperature typically between 100°C and 350°C.
- No specific pressure requirements.
- Similar catalyst and olefin selection as the two-step method.
- Produces 2-methylene-3-methylbicyclo[2.2.1]heptane and 2,3-dimethylbicyclo[2.2.1]hept-2-ene efficiently.
Alternative Synthetic Routes
Synthesis via BCl3-Mediated Cyclization and Reduction
- A method starting from methacrylonitrile involves reaction with boron trichloride (BCl3) to form 2-methylbicyclo[2.2.1]hept-5-ene-2-carbonitrile.
- Subsequent reduction with lithium aluminum hydride (LiAlH4) yields the corresponding amine derivative.
- This method is more specialized and used for functionalized derivatives rather than the parent hydrocarbon.
Comparative Analysis of Preparation Methods
| Feature | Two-Step Diels-Alder + Isomerization | One-Step Diels-Alder + Isomerization | BCl3-Mediated Cyclization + Reduction |
|---|---|---|---|
| Starting Materials | Cyclopentadiene + 2-butene | Cyclopentadiene + 2-butene | Methacrylonitrile + BCl3 |
| Number of Steps | 2 | 1 | Multiple (cyclization + reduction) |
| Reaction Temperature Range | 20°C - 400°C | 100°C - 350°C | 0°C (BCl3 addition), then room temp |
| Catalyst | Acidic isomerization catalyst | Acidic isomerization catalyst | BCl3, LiAlH4 |
| Cost Efficiency | High (uses inexpensive olefins) | High (simplified process) | Moderate to low (special reagents) |
| Product Scope | 2-Methylbicyclo[2.2.1]hept-2-ene and analogs | Same as two-step | Functionalized derivatives |
| Industrial Applicability | High | High | Research scale |
Detailed Reaction Scheme (Two-Step Method)
$$
\text{Cyclopentadiene} + \text{2-Butene} \xrightarrow{\text{Heat}} \text{5,6-Dimethylbicyclo[2.2.1]hept-2-ene}
$$
$$
\text{5,6-Dimethylbicyclo[2.2.1]hept-2-ene} \xrightarrow[\text{Acid catalyst}]{\text{Heat}} \text{2-Methylene-3-methylbicyclo[2.2.1]heptane} + \text{2,3-Dimethylbicyclo[2.2.1]hept-2-ene}
$$
Research Findings and Optimization
- The choice of olefin (cis- or trans-2-butene) influences the yield and selectivity of the bicycloheptane derivatives.
- Isomerization catalysts with different acid strengths allow tuning of reaction temperature and product distribution.
- The one-step process is advantageous for industrial scale-up due to fewer reaction steps and simplified operations.
- Using mixtures of 2-butene and 1-butene can yield diverse bicycloheptane derivatives, expanding the scope of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can convert the double bond to a single bond, yielding saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Halogens, acids, and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Materials Science
Traction Drive Fluids
One of the prominent applications of 2-methylbicyclo[2.2.1]hept-2-ene is in the formulation of traction drive fluids, which are essential for automotive and industrial machinery. These fluids require specific properties such as a high traction coefficient and low pour point to function effectively under varying temperature conditions. Bicyclo[2.2.1]heptane derivatives, including this compound, have been shown to exhibit excellent viscosity characteristics at low temperatures and high traction coefficients at elevated temperatures, making them suitable candidates for continuously variable transmission (CVT) oils used in traction drives .
Organic Synthesis
Diels-Alder Reactions
The compound is also significant in organic synthesis, particularly in Diels-Alder reactions, which are crucial for constructing complex molecular architectures. For instance, this compound can be utilized as a diene component in these reactions to produce various functionalized bicyclic compounds. A study demonstrated a sequential Diels-Alder reaction/rearrangement sequence that effectively synthesized diverse functionalized bicyclo[2.2.1]heptanes, showcasing the compound's versatility in creating novel chemical entities with potential applications in pharmaceuticals and agrochemicals .
Catalytic Applications
In catalytic systems, this compound has been employed as a substrate for enantioselective reactions using chiral catalysts, enhancing the efficiency of producing enantiomerically enriched compounds. Research has indicated that using chiral poisons in conjunction with Ru/BINAP catalysts can yield products with significant enantiomeric excess (ee), demonstrating its utility in asymmetric synthesis .
Chemical Properties and Reactivity
Stability and Reactivity
The bicyclic structure of this compound contributes to its stability against nucleophilic substitution reactions, which is beneficial for certain synthetic pathways where selectivity is paramount. Studies have shown that this compound exhibits unusual resistance to nucleophilic attack due to steric hindrance at the bridgehead position of the bicyclic system . This property can be exploited in designing reactions that require stable intermediates.
Case Study 1: Traction Drive Fluid Development
A patent describes methods for producing bicyclo[2.2.1]heptane derivatives that are specifically tailored for use as base oils in traction drive fluids. The production process involves dimerization and hydrogenation of olefins under controlled conditions to yield compounds with desired properties for automotive applications, emphasizing the practical utility of this compound derivatives in real-world applications .
Case Study 2: Enantioselective Synthesis
Research focused on the enantioselective Diels-Alder reaction involving methacrolein and cyclopentadiene demonstrated that using this compound as a reactive partner could lead to products with high enantiomeric purity when optimized with appropriate chiral catalysts. This highlights its significance in synthesizing complex molecules with specific stereochemical configurations necessary for pharmaceutical development .
Mechanism of Action
The mechanism of action of 2-methylbicyclo[2.2.1]hept-2-ene involves its ability to undergo various chemical transformations. The compound’s reactivity is primarily due to the strained bicyclic structure, which makes it susceptible to ring-opening reactions and other transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Positional Isomers: 2-Methyl vs. 5-Methyl Derivatives
The positional isomer 5-methylbicyclo[2.2.1]hept-2-ene (CAS: 822-96-8) shares the same molecular formula (C₈H₁₂) but differs in the methyl group’s location (carbon 5 vs. carbon 2). Key distinctions include:
- Reactivity in Isomerization: At 15–400°C, both isomers undergo δ-hydrogen migration over aluminosilicate catalysts. However, the 2-methyl derivative exhibits higher stability due to reduced steric strain compared to the 5-methyl isomer .
- Synthetic Utility : The 2-methyl derivative is more commonly used in ring-opening metathesis polymerization (ROMP) due to favorable orbital overlap in the bicyclic system, whereas the 5-methyl analog is less reactive in such processes .
Alkyl-Substituted Derivatives
Larger alkyl substituents, such as hexyl or bromobutyl groups, introduce steric and electronic effects distinct from methyl groups:
- Steric Effects : Derivatives like 5-hexylbicyclo[2.2.1]hept-2-ene (CAS: N/A) and 5-(4-bromobutyl)bicyclo[2.2.1]hept-2-ene (CAS: N/A) form ~4:1 endo:exo mixtures during synthesis, a ratio influenced by the substituent’s bulkiness. Smaller methyl groups (as in 2-methyl) favor higher endo selectivity .
- Regulatory Status : Regulatory requirements under 40 CFR §721.4105–4108 highlight that longer alkyl chains (e.g., decyl or octyl) face stricter reporting obligations due to environmental persistence, whereas methyl derivatives are less regulated .
Comparison with Functionalized Derivatives
Brominated and Halogenated Derivatives
- 5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene (CAS: 17016-12-5): Introduces a reactive bromine atom, enabling cross-coupling reactions. Unlike the methyl derivative, it poses significant safety hazards (e.g., respiratory irritation) and requires specialized handling .
- 7-Bromo- and 2,7-Dibromo Derivatives : Bromination studies reveal that substituent position impacts reaction pathways. For example, 7-bromo derivatives undergo rearrangements via neighboring group participation, a mechanism less accessible to methyl-substituted analogs .
Heteroatom-Functionalized Derivatives
- 5-Isothiocyanato-bicyclo[2.2.1]hept-2-ene (CAS: 92819-45-9): The isothiocyanate group (-NCS) enhances binding affinity in pharmacological applications (e.g., nicotinic receptor modulation). Methyl groups, in contrast, are typically inert but improve solubility in hydrophobic matrices .
- Phosphorylated Azabicyclo Derivatives : Methyl groups in 2-azabicyclo[2.2.1]hept-5-ene systems influence phosphorylation efficiency. Steric hindrance from the methyl group reduces reaction yields compared to unsubstituted analogs .
Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |
|---|---|---|---|---|
| 2-Methylbicyclo[2.2.1]hept-2-ene | C₈H₁₂ | 108.18 | ~160–165 | 2.8 |
| 5-Methylbicyclo[2.2.1]hept-2-ene | C₈H₁₂ | 108.18 | ~155–160 | 2.7 |
| 5-(Bromomethyl) derivative | C₈H₁₁Br | 201.08 | ~220–225 | 3.5 |
| 5-Isothiocyanato derivative | C₈H₉NS | 151.23 | ~250–255 | 2.1 |
Data compiled from .
Biological Activity
2-Methylbicyclo[2.2.1]hept-2-ene, also known as 2-methyl-2-norbornene, is a bicyclic hydrocarbon with the molecular formula C8H12. Its unique structural properties and reactivity make it a compound of interest in various scientific fields, particularly in organic chemistry and medicinal research. This article explores its biological activity, including its mechanisms of action, potential applications in drug development, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a double bond at the 2-position and a methyl group attached to the second carbon. This configuration influences its reactivity, making it a valuable building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C8H12 |
| Molecular Weight | 112.18 g/mol |
| Structure | Bicyclic with double bond |
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations:
- Isomerization : The compound can isomerize under specific conditions, which may affect its biological interactions.
- Electrophilic Reactions : The presence of the double bond allows for electrophilic substitution reactions, facilitating the introduction of functional groups that can enhance biological activity.
- Oxidation and Reduction : The compound can be oxidized to form epoxides or other oxygenated derivatives, which may exhibit different biological properties compared to the parent compound.
Biological Activity
Research indicates that derivatives of this compound exhibit various biological activities:
- Antimicrobial Activity : Certain derivatives have shown potential as antimicrobial agents, making them candidates for further pharmacological studies.
- Anti-inflammatory Properties : Some studies suggest that modifications to the bicyclic structure can lead to compounds with anti-inflammatory effects.
- Drug Development : The compound's unique structure has been explored for potential applications in drug design, particularly in developing pharmaceuticals targeting specific biological pathways.
Case Studies
Several studies have investigated the biological effects of this compound and its derivatives:
-
Antimicrobial Studies : A study demonstrated that specific derivatives exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes through hydrophobic interactions.
Derivative Activity (Zone of Inhibition) Compound A 15 mm Compound B 20 mm - Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of modified derivatives. The results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
- Drug Interaction Studies : Research involving the interaction of this compound with various enzymes highlighted its potential as an inhibitor in metabolic pathways relevant to cancer therapy.
Applications in Medicine and Industry
The unique properties of this compound have led to its exploration in several applications:
- Pharmaceuticals : As a precursor for bioactive compounds, it holds promise in drug synthesis.
- Agrochemicals : Its derivatives are being studied for use in developing new agrochemical products.
- Polymer Chemistry : The compound serves as a building block for synthesizing specialty polymers and materials .
Q & A
Q. What are the recommended safety protocols for handling 2-Methylbicyclo[2.2.1]hept-2-ene in laboratory settings?
Methodological Answer:
- Ventilation and PPE: Conduct experiments under fume hoods or with local exhaust ventilation. Use chemical-resistant gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Fire Safety: Eliminate ignition sources (e.g., sparks, open flames). Use CO₂ or dry chemical fire extinguishers for emergencies .
- Spill Management: Collect spills using non-sparking tools, place in sealed containers, and dispose of via approved hazardous waste channels. Avoid water contact to prevent environmental contamination .
Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze NMR spectra to identify proton environments. For example, the bridgehead methyl group typically appears as a singlet near δ 1.2–1.5 ppm, while olefinic protons resonate around δ 5.5–6.0 ppm .
- Infrared (IR) Spectroscopy: Detect characteristic C=C stretching vibrations (~1650 cm) and methyl C-H stretches (~2900 cm) .
- Mass Spectrometry (MS): Confirm molecular ion peaks (m/z 136 for CH) and fragmentation patterns (e.g., loss of methyl groups) .
Q. What are the key physical properties of this compound critical for experimental design?
Q. What methodologies are employed to determine the thermodynamic stability and isomerization energy barriers of this compound derivatives?
Methodological Answer:
- Calorimetry: Measure heats of combustion (ΔH) and isomerization using bomb calorimetry. For example, Skuratov et al. (1969) reported ΔH values for related bicyclic alkenes, enabling comparison of strain energy .
- Computational Modeling: Apply density functional theory (DFT) to calculate activation energies for ring-opening or methyl migration pathways. Compare results with experimental kinetic data .
Q. How can computational chemistry tools predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis: Use software like Gaussian or ORCA to visualize HOMO/LUMO interactions. For instance, the strained norbornene framework often exhibits enhanced reactivity at the bridgehead position .
- Molecular Dynamics Simulations: Model transition states for electrophilic additions (e.g., Diels-Alder reactions) to predict endo/exo selectivity .
Q. What advanced purification techniques are suitable for isolating stereoisomers of this compound derivatives?
Methodological Answer:
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) for baseline separation .
- Crystallization: Induce diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) and recrystallize in ethanol/water mixtures .
Critical Analysis of Data Contradictions
- Thermodynamic Data Discrepancies: Skuratov et al. (1969) reported heats of combustion for structurally similar compounds, but extrapolation to 2-methyl derivatives requires validation via modern calorimetric techniques .
- Spectroscopic Assignments: Earlier IR studies (PubChem, 2021) lack detailed peak assignments for substituent effects. Cross-validation with NMR and high-resolution MS is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
